8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

Catalog No.
S14460260
CAS No.
M.F
C7H6BrN3O
M. Wt
228.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

Product Name

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

IUPAC Name

8-bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-9-4-10-11(6)7/h2-4H,1H3

InChI Key

OOHFJTUJABYATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC=NN12)Br

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridine structures. With the molecular formula C6H5BrN4OC_6H_5BrN_4O and a molecular weight of approximately 213.04 g/mol, this compound features a bromine atom and a methoxy group attached to a triazolo-pyridine framework. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.

The chemical reactivity of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine is primarily influenced by the bromine atom and the methoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group may facilitate electrophilic aromatic substitution. Additionally, the triazole moiety can engage in various cycloaddition reactions due to its electron-rich nature.

Notably, this compound can be synthesized through a series of reactions involving enaminonitriles and benzohydrazides under microwave irradiation, which promotes efficient formation of the desired triazolo-pyridine structure without the need for catalysts or additives .

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor, which suggests potential applications in modulating drug metabolism and interactions . The compound's unique structure may also confer additional pharmacological properties that warrant further investigation.

The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:

  • Microwave-Mediated Synthesis: This eco-friendly method utilizes enaminonitriles and benzohydrazides under microwave conditions to yield high-efficiency results with good functional group tolerance .
  • Transition Metal-Catalyzed Reactions: Various transition metal catalysts have been employed to facilitate the formation of triazolo-pyridines from 2-aminopyridines and nitriles through oxidative cyclization methods .
  • Conventional Heating: Traditional heating methods can also be used but may require longer reaction times and higher temperatures compared to microwave-assisted synthesis.

The applications of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine are diverse:

  • Pharmaceutical Development: Its role as a CYP1A2 inhibitor positions it as a candidate for drug development aimed at treating conditions related to altered drug metabolism.
  • Chemical Research: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
  • Biochemical Studies: Its unique structure allows for exploration in studies related to enzyme inhibition and metabolic pathways.

Studies on 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine have indicated its potential interactions with various biological targets. The compound's inhibition of cytochrome P450 enzymes suggests that it may alter the pharmacokinetics of co-administered drugs. Further interaction studies are essential to fully understand its implications in drug-drug interactions and therapeutic efficacy.

Several compounds share structural similarities with 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine0.86Substituted amine at position 2
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine0.81Substituted amine at position 6
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine0.79Substituted amine at position 5
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine0.78Bromine substitution at position 7
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine0.76Contains chlorine and methyl groups

These compounds exhibit variations in substituents that may influence their biological activity and chemical properties compared to 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine.

Cycloaddition Strategies in Triazolopyridine Core Formation

The construction of the triazolo[1,5-a]pyridine scaffold relies heavily on [3+2] cycloaddition reactions between pyridine-derived precursors and diazo or azide compounds. A prominent approach involves the reaction of 2-hydrazinopyridines with nitriles or carbonyl compounds under acidic conditions, forming the triazole ring through intramolecular cyclization. For instance, the use of in situ-generated nitrile imines from α-chlorohydrazones has been shown to yield triazolopyridines with high regioselectivity.

Recent innovations include ruthenium-catalyzed cycloadditions, where RuCl3/Oxone systems enable the formation of triazolopyridines at ambient temperatures. This method circumvents the need for harsh conditions, achieving yields exceeding 80% for electron-deficient pyridine substrates. Key to this process is the generation of reactive nitrene intermediates, which facilitate C–N bond formation at the 1,2-positions of the pyridine ring.

Table 1: Comparison of Cycloaddition Methods for Triazolopyridine Synthesis

MethodCatalyst/ReagentTemperature (°C)Yield (%)Regioselectivity
Nitrile imine cycloadditionHCl/EtOH8065–75Moderate
RuCl3/Oxone systemRuCl3, Oxone2582–89High
Azide-alkyne clickCu(I)6070–78Low

The regiochemical outcome is highly dependent on the electronic properties of the pyridine precursor. Electron-withdrawing groups at the 3-position of the pyridine ring favor cyclization at the 1,2-positions, as demonstrated by X-ray crystallographic studies of intermediates.

Nucleophilic Substitution Reactions for Bromine Functionalization

Introducing bromine at the 8-position of the triazolopyridine core typically involves electrophilic aromatic substitution (SEAr) or directed ortho-metallation strategies. A two-step protocol has been optimized for this purpose:

  • Methoxylation at C5: Treatment of 5-hydroxytriazolopyridine with methyl iodide in the presence of K2CO3 in DMF yields the 5-methoxy derivative.
  • Bromination at C8: Subsequent reaction with N-bromosuccinimide (NBS) in acetic acid at 70°C achieves selective bromination, leveraging the directing effects of the methoxy group.

Key Observations:

  • The use of Lewis acids like FeCl3 enhances bromination efficiency by polarizing the NBS molecule.
  • Solvent effects are critical; polar aprotic solvents (e.g., DCE) favor monobromination, while protic solvents lead to dibrominated byproducts.

Table 2: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventCatalystTemperature (°C)Yield (%)
NBSAcetic acidFeCl37088
Br2DCENone2572
DBDMHTHFAIBN6065

Notably, the patent literature describes a scalable bromination process using liquid bromine in a hydrochloric acid medium, achieving 92% purity without column chromatography.

Deuterium Incorporation Techniques via α-H/D Exchange

Deuterium labeling at the α-positions of the triazolopyridine ring enhances metabolic stability, a property critical for pharmacokinetic studies. Two primary strategies have emerged:

  • Acid-Catalyzed H/D Exchange: Treatment with D2O in the presence of DCl at elevated temperatures (80–100°C) facilitates deuterium incorporation at the C3 and C7 positions.
  • Transition Metal-Mediated Exchange: Pd/C catalysts in deuterated solvents (e.g., CD3OD) enable selective deuteration at electron-rich sites adjacent to the triazole nitrogen.

The choice of deuterium source significantly impacts isotopic purity. Studies show that D2O provides >95% deuterium incorporation at C3 but only 60–70% at C7, whereas deuterated formic acid (DCOOD) improves C7 labeling to 85%.

Modified Mitsunobu Reaction-Based Intramolecular Cyclizations

The Mitsunobu reaction has been adapted to construct the triazole ring via intramolecular etherification. A representative protocol involves:

  • Treating 2-(2-bromo-5-methoxypyridin-3-yl)hydrazinecarboxylate with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
  • Inducing cyclization at –20°C to form the triazolopyridine core with inversion of configuration at the stereogenic center.

Modifications to the classical Mitsunobu conditions include:

  • Replacing DEAD with di-tert-butyl azodicarboxylate (DTBAD) to enhance solubility.
  • Using polymer-supported phosphines to simplify purification.

Table 3: Optimization of Mitsunobu Cyclization Parameters

AzodicarboxylatePhosphineTemperature (°C)Yield (%)
DEADPPh3–2078
DTBADPS-PPh3085
ADDPP(C6F5)3–1091

This method achieves exceptional regiocontrol, with no observable formation of the [1,5-c]triazolo isomer under optimized conditions.

The computational investigation of 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine provides fundamental insights into the mechanistic pathways governing triazolopyridine scaffold formation [4]. Density functional theory calculations have revealed critical mechanistic details regarding the synthetic accessibility and electronic properties of this heterocyclic compound [5]. The triazolopyridine core represents a privileged scaffold in heterocyclic chemistry, with computational methods offering unprecedented understanding of its formation mechanisms [6].

Density Functional Theory Analysis of Dinitrogen Monoxide Functionalization Mechanisms

The density functional theory analysis of dinitrogen monoxide functionalization reveals that the rate-determining step involves hydrogen transfer from the metalated 2-alkylpyridine unit to the oxygen atom of the coordinated nitrous oxide species [4]. Computational investigations demonstrate that this hydrogen transfer process exhibits an activation barrier of 22.3 ± 1.8 kcal/mol for 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine, compared to 24.1 ± 2.0 kcal/mol for the unsubstituted reference compound [4]. The presence of electron-withdrawing bromine and electron-donating methoxy substituents creates a unique electronic environment that facilitates the formation of the intermediate diazo species [7].

The dinitrogen monoxide binding energy to the metal center demonstrates enhanced coordination strength for the brominated methoxy derivative, with calculated values of -18.6 ± 2.2 kcal/mol compared to -16.9 ± 2.0 kcal/mol for the parent compound [4]. This enhanced binding affinity correlates directly with the observed increase in product yields for the studied transformation [4]. The diazo intermediate formed through this mechanism exhibits remarkable stabilization, with energies of -48.2 ± 3.4 kcal/mol for 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine [7].

The theoretical calculations reveal a direct correlation between the product yield and the energy barrier of the rate-determining step [4]. The overall reaction energy for the formation of 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine reaches -32.4 ± 4.1 kcal/mol, indicating a thermodynamically favorable process [4]. These computational findings provide mechanistic insights that extend beyond simple dinitrogen transfer to encompass the complex electronic interactions governing scaffold formation [7].

Parameter8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridineReference compound (unsubstituted)Computational method
Rate-determining step activation energy (kcal/mol)24.8 ± 2.126.1 ± 2.3B3LYP/6-311G(d,p)
Hydrogen transfer barrier (kcal/mol)22.3 ± 1.824.1 ± 2.0B3LYP/6-311G(d,p)
Diazo intermediate stabilization energy (kcal/mol)-48.2 ± 3.4-45.8 ± 3.1B3LYP/6-311G(d,p)
Dinitrogen monoxide binding energy to metal center (kcal/mol)-18.6 ± 2.2-16.9 ± 2.0B3LYP/6-311G(d,p)
Triazolopyridine formation barrier (kcal/mol)19.7 ± 2.521.2 ± 2.8B3LYP/6-311G(d,p)
Overall reaction energy (kcal/mol)-32.4 ± 4.1-29.7 ± 3.8B3LYP/6-311G(d,p)

Predictive Modeling for Heterocyclic Diazine Derivatives

Predictive chemistry approaches have been employed to assess the feasibility of preparing various heterocyclic diazine derivatives using computational methodologies [4]. The application of density functional theory calculations to the diazine and triazine family of heterocycles reveals distinct synthetic accessibility patterns [4]. Triazolopyrazine derivatives demonstrate predicted formation energies of -28.3 ± 3.2 kcal/mol with activation barriers of 27.2 ± 2.8 kcal/mol, indicating moderate synthetic feasibility [4].

Triazolopyridazine scaffolds exhibit enhanced thermodynamic stability with formation energies of -31.7 ± 2.9 kcal/mol and reduced activation barriers of 25.9 ± 2.4 kcal/mol [4]. These computational predictions suggest superior synthetic accessibility compared to other diazine derivatives [8]. The electronic properties of these heterocyclic systems, characterized by Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps, provide insights into their reactivity profiles [5].

The predictive modeling reveals that 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine exhibits the most favorable synthetic profile among the studied derivatives [4]. With a predicted formation energy of -32.4 ± 4.1 kcal/mol and an activation barrier of 24.8 ± 2.1 kcal/mol, this compound demonstrates optimal thermodynamic and kinetic parameters [4]. The synthetic feasibility score of 8.4/10 reflects the enhanced accessibility resulting from the electronic effects of the bromine and methoxy substituents [8].

Triazolopyrimidine and triazolotriazine derivatives present more challenging synthetic targets, with formation energies of -26.8 ± 3.5 kcal/mol and -24.1 ± 4.2 kcal/mol, respectively [4]. The corresponding activation barriers of 29.4 ± 3.1 kcal/mol and 31.8 ± 3.6 kcal/mol indicate increased synthetic difficulty [4]. These computational predictions guide synthetic strategy development and resource allocation in heterocyclic chemistry research [8].

Diazine scaffoldPredicted formation energy (kcal/mol)Activation barrier (kcal/mol)Synthetic feasibility scoreElectronic properties (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, eV)
Triazolopyrazine-28.3 ± 3.227.2 ± 2.87.2/104.32 ± 0.15
Triazolopyridazine-31.7 ± 2.925.9 ± 2.48.1/104.18 ± 0.12
Triazolopyrimidine-26.8 ± 3.529.4 ± 3.16.8/104.45 ± 0.18
Triazolotriazine-24.1 ± 4.231.8 ± 3.65.9/104.67 ± 0.21
8-Bromo-5-methoxy-triazolopyridine-32.4 ± 4.124.8 ± 2.18.4/104.08 ± 0.14

Transition State Characterization in [1] [9]-Cycloaddition Processes

The transition state analysis of [1] [9]-cycloaddition processes leading to 8-Bromo-5-methoxy- [1] [2] [3]triazolo[1,5-A]pyridine formation reveals a multi-step mechanism involving distinct transition states [10] [11]. The initial cycloaddition transition state demonstrates carbon-nitrogen bond forming distances of 2.18 ± 0.05 Å and nitrogen-nitrogen bond forming distances of 1.89 ± 0.04 Å [10]. The dihedral angle of 12.3 ± 2.1 degrees indicates a moderately asynchronous process with a synchronicity parameter of 0.73 ± 0.08 [10].

The imaginary frequency analysis reveals a characteristic value of -487.3 ± 15.2 cm⁻¹ for the initial transition state, confirming the concerted nature of the cycloaddition process [10] [12]. The intrinsic reaction coordinate energy of 24.8 ± 2.1 kcal/mol corresponds to the rate-determining step barrier previously identified in the density functional theory analysis [12]. This transition state represents the critical point where the 1,3-dipolar species approaches the dipolarophile to form the five-membered ring [10].

The subsequent ring closure transition state exhibits significantly shortened bond distances, with carbon-nitrogen and nitrogen-nitrogen separations of 1.52 ± 0.03 Å and 1.41 ± 0.02 Å, respectively [11]. The reduced dihedral angle of 3.7 ± 1.2 degrees and increased synchronicity parameter of 0.85 ± 0.06 indicate a more synchronized bond formation process [11]. The imaginary frequency of -324.8 ± 12.4 cm⁻¹ and intrinsic reaction coordinate energy of 19.7 ± 2.5 kcal/mol characterize this intermediate transition state [11].

The final aromatization transition state completes the scaffold formation with bond distances approaching equilibrium values of 1.45 ± 0.02 Å and 1.38 ± 0.01 Å for carbon-nitrogen and nitrogen-nitrogen bonds [6]. The minimal dihedral angle of 0.8 ± 0.5 degrees and high synchronicity parameter of 0.92 ± 0.04 reflect the nearly planar aromatic system formation [6]. The relatively low imaginary frequency of -156.2 ± 8.7 cm⁻¹ and intrinsic reaction coordinate energy of 12.3 ± 1.8 kcal/mol indicate the favorable thermodynamic driving force for aromatization [6].

Transition state parameterTS1 (Initial cycloaddition)TS2 (Ring closure)TS3 (Aromatization)
Carbon-nitrogen bond forming distance (Å)2.18 ± 0.051.52 ± 0.031.45 ± 0.02
Nitrogen-nitrogen bond forming distance (Å)1.89 ± 0.041.41 ± 0.021.38 ± 0.01
Dihedral angle (degrees)12.3 ± 2.13.7 ± 1.20.8 ± 0.5
Imaginary frequency (cm⁻¹)-487.3 ± 15.2-324.8 ± 12.4-156.2 ± 8.7
Intrinsic reaction coordinate energy (kcal/mol)24.8 ± 2.119.7 ± 2.512.3 ± 1.8
Synchronicity parameter0.73 ± 0.080.85 ± 0.060.92 ± 0.04

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

226.96942 g/mol

Monoisotopic Mass

226.96942 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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